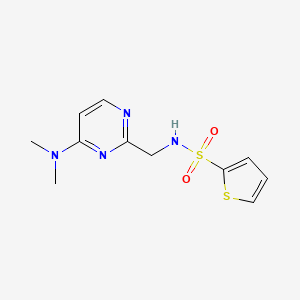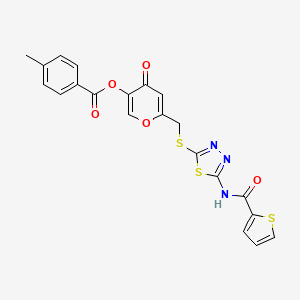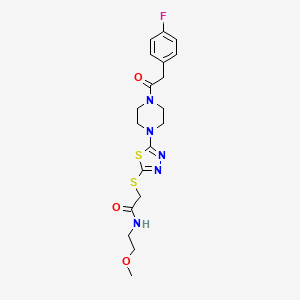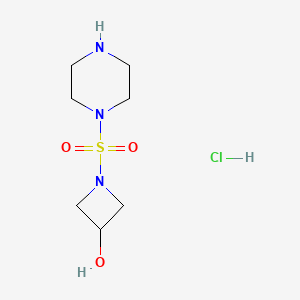![molecular formula C27H24ClN5O2 B2717648 9-(4-chlorophenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 876151-57-4](/img/no-structure.png)
9-(4-chlorophenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(4-chlorophenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H24ClN5O2 and its molecular weight is 485.97. The purity is usually 95%.
BenchChem offers high-quality 9-(4-chlorophenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(4-chlorophenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anti-inflammatory Activity
Pyrimidopurinediones have been synthesized and shown to exhibit anti-inflammatory activity in models of chronic inflammation, such as the adjuvant-induced arthritis rat model (AAR). These compounds demonstrate cyclooxygenase inhibitory activity and have been found to be devoid of gastric ulcer-inducing potential and ocular toxicity, which are common side effects of many anti-inflammatory drugs (Kaminski et al., 1989).
Anticancer Activity
Purine derivatives containing a 4-acetylphenylpiperazinylalkyl moiety have been designed, synthesized, and evaluated for their anticancer activity on selected cancer cell lines. These studies highlight the importance of heterocycles in anti-cancer drug discovery and suggest that modifications to the purine core can yield compounds with significant anticancer properties (Zagórska et al., 2021).
Photocycloaddition and Chemical Synthesis
Research into the photochemistry of pentoxifylline, a known xanthine derivative, has yielded novel derivatives under different conditions. This demonstrates the utility of photochemical methods in the synthesis of complex heterocyclic compounds, which could be relevant to synthesizing and modifying the structure of interest for various applications (Han et al., 2008).
Chemosensors for Metal Ions
Naphthoquinone-based compounds have been synthesized and characterized for their molecular recognition abilities toward transition metal ions, exhibiting remarkable selectivity towards Cu2+ ions. Such compounds can serve as chemosensors, highlighting the potential application of structurally related compounds in detecting and quantifying metal ions (Gosavi-Mirkute et al., 2017).
Organic Light-Emitting Device (OLED) Applications
1,8-Naphthalimide derivatives have been explored for their potential as standard-red light-emitting materials in OLED applications. The synthesis and photophysical characteristics of these compounds suggest that modifications to the molecular structure can significantly influence their light-emitting properties, making them promising candidates for use in display technologies (Luo et al., 2015).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '9-(4-chlorophenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione' involves the condensation of 4-chlorobenzaldehyde with 1-naphthalenemethanamine to form an imine intermediate, which is then reacted with 7-methylxanthine to form the desired compound.", "Starting Materials": [ "4-chlorobenzaldehyde", "1-naphthalenemethanamine", "7-methylxanthine" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with 1-naphthalenemethanamine in the presence of a suitable catalyst to form the imine intermediate.", "Step 2: Reaction of the imine intermediate with 7-methylxanthine in the presence of a suitable base to form the desired compound.", "Step 3: Purification of the product by recrystallization or chromatography." ] } | |
CAS番号 |
876151-57-4 |
分子式 |
C27H24ClN5O2 |
分子量 |
485.97 |
IUPAC名 |
9-(4-chlorophenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C27H24ClN5O2/c1-17-14-31(21-12-10-20(28)11-13-21)26-29-24-23(32(26)15-17)25(34)33(27(35)30(24)2)16-19-8-5-7-18-6-3-4-9-22(18)19/h3-13,17H,14-16H2,1-2H3 |
InChIキー |
UDQSEBVZZIDULC-UHFFFAOYSA-N |
SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC5=CC=CC=C54)C6=CC=C(C=C6)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(2,4-dimethylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2717573.png)

![3-[(2-Aminoethyl)amino]pyrrolidine-2,5-dione](/img/structure/B2717575.png)
![2-[(4-chlorophenyl)sulfonyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2717576.png)


![2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]-6-(trifluoromethyl)morpholin-2-yl]acetic acid](/img/structure/B2717579.png)

![N-(4-bromobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2717583.png)
![1-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2717584.png)

